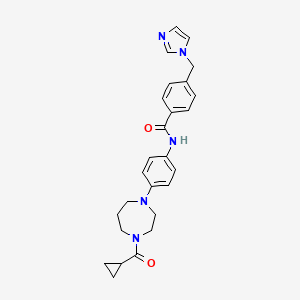

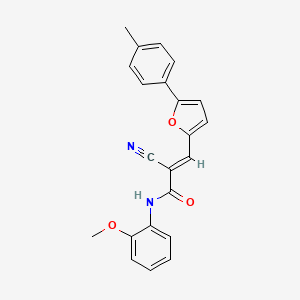

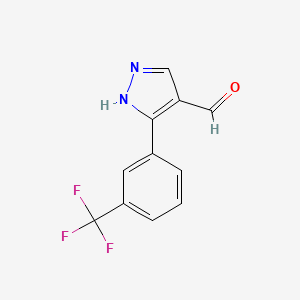

1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O and its molecular weight is 401.445. The purity is usually 95%.

BenchChem offers high-quality 1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescent Chemosensors

Compounds containing triazole units have been studied for their ability to act as fluorescent chemosensors. For example, a study described the design of a fluoroionophore that operates as a selective chemosensor for Al(3+) ions through a ratiometric and colorimetric response based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010). This application is significant for environmental monitoring and biological research where specific ion detection is critical.

Antitumor and Antimicrobial Activities

Triazole derivatives have been explored for their potential antitumor and antimicrobial activities. For instance, enaminones used as building blocks led to the synthesis of substituted pyrazoles and triazoles with demonstrated antitumor and antimicrobial effects (Riyadh, 2011). These compounds offer a promising avenue for the development of new therapeutic agents.

Synthesis and Mechanistic Studies

The synthesis mechanisms of 1,2,3-triazole derivatives have been a subject of interest due to their wide range of applications. A study investigated the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, providing insights into the reaction mechanisms and potential applications of these compounds in designing new chemical entities (Gu & Lu, 2020).

GyrB Inhibitors for Tuberculosis

Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel inhibitors against Mycobacterium tuberculosis GyrB, an enzyme essential for bacterial DNA replication. These compounds demonstrated significant inhibitory activity, highlighting the potential for triazole derivatives in tuberculosis treatment (Jeankumar et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

Triazole and its derivatives have been utilized in the development of materials for organic light-emitting diodes (OLEDs), demonstrating the potential of these compounds in advanced electronic and photonic applications. For example, heteroleptic cyclometalated iridium(III) complexes with triazole ligands have been synthesized, showing high efficiency and room-temperature blue phosphorescence suitable for OLED applications (Yang et al., 2005).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O/c24-19-12-4-5-13-20(19)29-22(18-11-7-14-25-16-18)21(27-28-29)23(30)26-15-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-14,16H,6,10,15H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWXKGNIRZEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)

![2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2827016.png)

![2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827019.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)